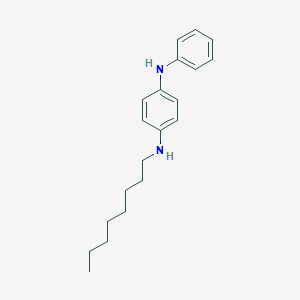
N-OCTYL-N'-PHENYL-1,4-BENZENEDIAMINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Benzenediamine, N-octyl-N’-phenyl- is an organic compound with the molecular formula C20H28N2. It is a derivative of 1,4-benzenediamine, where one of the amino groups is substituted with an octyl group and the other with a phenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-benzenediamine, N-octyl-N’-phenyl- typically involves the reaction of 1,4-benzenediamine with octyl bromide and phenyl isocyanate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide. The reaction mixture is heated to facilitate the substitution reactions, resulting in the formation of the desired compound.
Industrial Production Methods
In industrial settings, the production of 1,4-benzenediamine, N-octyl-N’-phenyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Benzenediamine, N-octyl-N’-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: The compound can undergo substitution reactions, where the octyl or phenyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts or specific reaction conditions, such as elevated temperatures or the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1,4-Benzenediamine, N-octyl-N’-phenyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of dyes, pigments, and polymers.
Mécanisme D'action
The mechanism of action of 1,4-benzenediamine, N-octyl-N’-phenyl- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to changes in their activity. It can also affect cellular processes by modulating signaling pathways and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Benzenediamine, N-phenyl-: A similar compound where the octyl group is replaced with a hydrogen atom.
1,4-Benzenediamine, N-methyl-N’-phenyl-: A derivative with a methyl group instead of an octyl group.
Uniqueness
1,4-Benzenediamine, N-octyl-N’-phenyl- is unique due to the presence of both an octyl and a phenyl group, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
1590-80-3 |
|---|---|
Formule moléculaire |
C20H28N2 |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
1-N-octyl-4-N-phenylbenzene-1,4-diamine |
InChI |
InChI=1S/C20H28N2/c1-2-3-4-5-6-10-17-21-18-13-15-20(16-14-18)22-19-11-8-7-9-12-19/h7-9,11-16,21-22H,2-6,10,17H2,1H3 |
Clé InChI |
MINNIIWBFAPUKJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCNC1=CC=C(C=C1)NC2=CC=CC=C2 |
SMILES canonique |
CCCCCCCCNC1=CC=C(C=C1)NC2=CC=CC=C2 |
Key on ui other cas no. |
34533-96-5 1590-80-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















